molecular formula C8H9NO B154401 1-(2-Methylpyridin-3-yl)ethanone CAS No. 1721-12-6

1-(2-Methylpyridin-3-yl)ethanone

Cat. No. B154401
CAS RN: 1721-12-6
M. Wt: 135.16 g/mol
InChI Key: NNBYTRDSKTZTGA-UHFFFAOYSA-N
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Description

1-(2-Methylpyridin-3-yl)ethanone is a compound that can be involved in various chemical reactions and possesses interesting physical and chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their behaviors, which can be extrapolated to understand the properties and reactions of 1-(2-Methylpyridin-3-yl)ethanone.

Synthesis Analysis

The synthesis of related compounds involves oxidative coupling and other reactions that could potentially be applied to 1-(2-Methylpyridin-3-yl)ethanone. For instance, the oxidative coupling of a related compound, 1-(2-methyl-4-phenylquinolin-3-yl)ethanone, with ethanol has been developed using a modified Darzen reaction . Additionally, the synthesis of 1,2-bis(2,2'-bipyridinyl)ethane ligands through oxidative coupling of monomeric methylene carbanions has been reported . These methods could potentially be adapted for the synthesis of 1-(2-Methylpyridin-3-yl)ethanone.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2-Methylpyridin-3-yl)ethanone can be determined using various spectroscopic techniques. Quantum chemical calculations and interpretation of electronic transitions have been used to identify the structure of a related compound, 1-(3-Mesityl-3-methylcyclobutyl)-2-(naphthalene-1-yloxy)ethanone . Similarly, vibrational and UV/Vis spectroscopic analysis, along with density functional theory (DFT) calculations, have been employed to study the properties of 1-(3-methylthiophen-2-yl)ethanone . These methods could be used to analyze the molecular structure of 1-(2-Methylpyridin-3-yl)ethanone.

Chemical Reactions Analysis

The chemical reactions involving compounds with structures similar to 1-(2-Methylpyridin-3-yl)ethanone include hydrazinolysis, which leads to the formation of hydrazone derivatives , and decarbonylation reactions of α-diketones . These studies provide a basis for predicting the types of reactions that 1-(2-Methylpyridin-3-yl)ethanone might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analyses. For example, the antimicrobial activity of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone has been evaluated, indicating potential biological applications . The electronic absorption and emission properties of dimeric ligands synthesized from related compounds have also been reported . These studies can provide insights into the potential properties of 1-(2-Methylpyridin-3-yl)ethanone.

Scientific Research Applications

  • Chemical Transformations and Synthesis

    • 1-(2-Methylpyridin-3-yl)ethanone undergoes chemical transformations, such as in the study of hydrazinolysis of its derivatives, leading to the formation of specific hydrazone compounds. These transformations have implications in organic synthesis and chemical research (Smolyar, 2010).
  • Luminescent Properties in Complexes

    • This compound is used in the preparation of complexes with luminescent properties, particularly in the context of terbium and europium nitrates. These complexes have potential applications in materials science and photophysics (Xu et al., 2010).
  • Key Intermediate in Pharmaceutical Synthesis

    • It serves as a key intermediate in the synthesis of pharmaceuticals, exemplified by its role in the synthesis of Etoricoxib, a medication used to treat pain and inflammation (Pan Hai-ya, 2012).
  • Anticancer and Antibacterial Studies

    • Derivatives of 1-(2-Methylpyridin-3-yl)ethanone have been explored for their potential anticancer and antibacterial properties, indicating its relevance in medicinal chemistry and drug development (Kumar B.R. Chaitanya et al., 2022).
  • Spectroscopic and Computational Analysis

    • This compound is also a subject of spectroscopic and computational analysis to understand its electronic and vibrational properties, which are essential for material science and theoretical chemistry (ChNageswara Rao et al., 2018).
  • Green Synthesis in Chemistry

    • In the context of green chemistry, this compound is involved in the eco-friendly synthesis of various derivatives, showcasing its role in sustainable chemical practices (R. Nandhikumar & K. Subramani, 2018).
  • Investigation of Molecular Fragmentations

    • Studies on the decarbonylation and fragmentation of related diketone compounds provide insights into molecular behavior under certain conditions, important for understanding chemical reactions at the molecular level (M. Percino et al., 2007).

Safety And Hazards

The safety data sheet for 1-(2-Methylpyridin-3-yl)ethanone indicates that it may be harmful if swallowed and can cause skin and eye irritation. Precautionary measures include avoiding ingestion, wearing protective clothing, and washing thoroughly after handling .

properties

IUPAC Name

1-(2-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-8(7(2)10)4-3-5-9-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBYTRDSKTZTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449091
Record name 1-(2-methylpyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpyridin-3-yl)ethanone

CAS RN

1721-12-6
Record name 1-(2-methylpyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 3-amino acrolein (4.52 g) and acetylacetone (7.64 g) was added catalytic amount of ammonium acetate. The mixture was heated for 19 hours at ca. 110° C., After cooling to room temperature, the mixture was poured into 100 ml of isopropyl ether and dried over magnesium sulfate. The resultant mixture was filtered off by suction in vacuo to remove an insoluble material and the filtrate was concentrated in vacuo. The crude compound was purified by column chromatography on silica gel with chloroform to give 3-acetyl-2-methylpyridine (3.58 g) as a yellow oil.
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
7.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Chen, E Cressina, N Dixon, K Erixon, K Agyei-Owusu… - scholar.archive.org
Figure S1. Schematic representation of the two conformational states of the thiM riboswitch. The pyrimidine helix is drawn in red, the pyrophosphate binding helix is depicted in cyan, the …
Number of citations: 0 scholar.archive.org

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